molecular formula C8H19NO B13158616 3-(Aminomethyl)heptan-4-ol

3-(Aminomethyl)heptan-4-ol

Cat. No.: B13158616
M. Wt: 145.24 g/mol
InChI Key: YBOFEBVJMZXLMK-UHFFFAOYSA-N
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Description

3-(Aminomethyl)heptan-4-ol is an organic compound with the molecular formula C8H19NO. It features both an amine group and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications. This compound is of interest in both academic research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)heptan-4-ol typically involves the reaction of heptanal with ammonia and hydrogen in the presence of a catalyst. This process can be carried out under mild conditions, often using a hydrogenation catalyst such as palladium on carbon (Pd/C) or Raney nickel. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired amine-alcohol compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters further enhances the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)heptan-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The amine group can be reduced to an alkyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium or CrO3 in the presence of sulfuric acid (H2SO4).

    Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 3-(Aminomethyl)heptan-4-one.

    Reduction: Formation of 3-(Methylamino)heptane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Aminomethyl)heptan-4-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, polymers, and surfactants.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)heptan-4-ol depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. In pharmaceutical applications, it may interact with molecular targets such as proteins or nucleic acids, influencing cellular pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)hexan-4-ol: Similar structure but with one less carbon atom in the alkyl chain.

    3-(Aminomethyl)octan-4-ol: Similar structure but with one more carbon atom in the alkyl chain.

    3-(Aminomethyl)pentan-4-ol: Similar structure but with two fewer carbon atoms in the alkyl chain.

Uniqueness

3-(Aminomethyl)heptan-4-ol is unique due to its specific chain length and the presence of both amine and hydroxyl functional groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various compounds.

Properties

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

3-(aminomethyl)heptan-4-ol

InChI

InChI=1S/C8H19NO/c1-3-5-8(10)7(4-2)6-9/h7-8,10H,3-6,9H2,1-2H3

InChI Key

YBOFEBVJMZXLMK-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(CC)CN)O

Origin of Product

United States

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